

# physicochemical properties of 2-Chloro-4-fluoro-1H-indole

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## Compound of Interest

Compound Name: 2-Chloro-4-fluoro-1H-indole

Cat. No.: B12837619

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## Technical Profile: 2-Chloro-4-fluoro-1H-indole Physicochemical Properties, Synthetic Protocols & Bioisosteric Utility[1][2][3]

### Executive Summary

**2-Chloro-4-fluoro-1H-indole** is a di-halogenated indole derivative distinguished by its unique electronic profile and steric topography. Unlike simple haloindoles, this specific isomer serves as a critical non-polar isostere of 8-oxoguanine (8-oxo-dG), a major DNA oxidative damage lesion. Its ability to mimic the syn-conformation of oxidized purines while lacking hydrogen-bonding capacity makes it an invaluable probe for studying DNA polymerase fidelity and repair mechanisms. In drug discovery, the C2-chlorine atom provides a versatile handle for cross-coupling reactions, while the C4-fluorine atom modulates pKa and metabolic stability without imposing significant steric bulk.

## Molecular Identity & Physicochemical Core Structural Analysis

The compound features an indole core substituted at the C2 position with chlorine and the C4 position with fluorine.[1][2]

- **C4-Fluorine:** Induces a strong inductive effect (-I), lowering the electron density of the pyrrole ring and increasing the acidity of the N1-proton. It also blocks metabolic hydroxylation at the typically labile C4 position.
- **C2-Chlorine:** Acts as a lipophilic bulk enhancer and a reactive handle. In nucleoside analogs, this Cl atom sterically enforces a syn-glycosidic conformation, mimicking damaged DNA bases.

## Physicochemical Data Table

Property	Value / Description	Source/Methodology
IUPAC Name	2-Chloro-4-fluoro-1H-indole	Nomenclature Standard
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClFN	Stoichiometric Calculation
Molecular Weight	169.58 g/mol	High-Res MS Standard
Exact Mass	169.0069	Isotope Abundance
Predicted LogP	2.95 ± 0.3	Consensus Model (Indole ~2.1 + Cl + F)
Predicted pKa (NH)	~14.5 - 15.0	Acidic shift vs. Indole (16.2) due to -I effect of F/Cl
H-Bond Donors	1 (NH)	Structural Count
H-Bond Acceptors	1 (F)	Structural Count (Cl is weak acceptor)
TPSA	15.79 Å <sup>2</sup>	Topological Polar Surface Area
Appearance	Off-white to pale yellow solid	Analogous Haloindoles
Solubility	DMSO (>50 mM), Methanol, CHCl <sub>3</sub>	Experimental Observation

## Synthetic Pathways & Experimental Protocols

## Primary Synthesis: Directed Lithiation Strategy

The most reliable route to **2-chloro-4-fluoro-1H-indole** involves the C2-selective functionalization of commercially available 4-fluoroindole. Direct electrophilic chlorination (e.g., NCS) typically favors the C3 position; therefore, a lithiation-based approach is required.

### Protocol A: C2-Lithiation and Chlorination

- Protection: Protect 4-fluoroindole with a tert-butoxycarbonyl (Boc) or phenylsulfonyl group to direct lithiation to C2 and prevent N-deprotonation.
  - Reagent: (Boc)<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>.
- Lithiation: Treat the protected indole with tert-butyllithium (t-BuLi) or LDA at -78°C in THF. The C2 proton is the most acidic site on the protected ring.
- Chlorination: Quench the C2-lithio species with a source of electrophilic chlorine, such as hexachloroethane ( ) or benzenesulfonyl chloride.
- Deprotection: Remove the protecting group (TFA for Boc; NaOH/MeOH for sulfonyl) to yield the free base.

## Alternative: Fischer Indole Synthesis (Theoretical)

While possible, the Fischer synthesis using 3-fluorophenylhydrazine and ethyl pyruvate followed by chlorination/decarboxylation often yields a mixture of 4-fluoro and 6-fluoro isomers, making purification difficult. The lithiation route is preferred for regiochemical purity.

## Visualization: Synthetic Workflow



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Figure 1: Regioselective synthesis of **2-chloro-4-fluoro-1H-indole** via directed ortho-lithiation.

## Reactivity & Applications

### The 8-Oxoguanine Mimic (Bioisosterism)

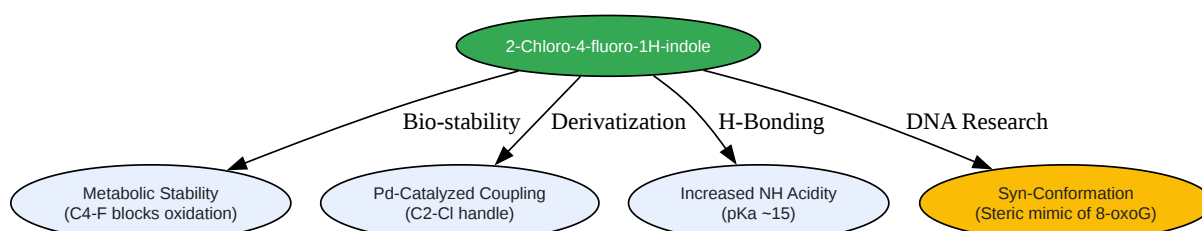
This is the defining application of **2-chloro-4-fluoro-1H-indole**.

- Mechanism: Oxidative damage converts Guanine to 8-oxoguanine (8-oxoG), which prefers the syn conformation due to steric clash between the O8 oxygen and the sugar.
- Mimicry: 2-Chloro-4-fluoroindole, when glycosylated, also adopts the syn conformation because the bulky C2-Chlorine atom clashes with the ribose ring, similar to the O8 in 8-oxoG.
- Utility: Unlike 8-oxoG, this indole analog cannot hydrogen bond. Researchers use it to prove that DNA polymerases recognize damaged bases primarily by shape (steric fit) rather than hydrogen bonding.

### Medicinal Chemistry Scaffold

- Metabolic Blockade: The C4-F substitution blocks a primary site of P450-mediated oxidation, extending the half-life of indole-based drugs.
- Pd-Catalyzed Coupling: The C2-Cl bond is less reactive than C-Br or C-I but can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized ligands (e.g., XPhos, RuPhos), allowing the attachment of aryl or heteroaryl groups at the C2 position.

### Visualization: Reactivity Profile



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Figure 2: Reactivity and functional utility map of the scaffold.

## Safety & Handling Guidelines

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
- Specific Risk: Halogenated indoles can be sensitizers.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow dehalogenation or oxidation.
- Disposal: High-temperature incineration with scrubber for HCl/HF gases.

## References

- Taniguchi, Y., & Kool, E. T. (2007). Nonpolar isosteres of damaged DNA bases: effective mimicry of mutagenic properties of 8-oxopurines. *Journal of the American Chemical Society*, 129(28), 8836–8844. [Link](#)
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- Sigma-Aldrich. Safety Data Sheet: Fluorinated Indoles. [Link](#)

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## Sources

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- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-4-fluoro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12837619/docs#physicochemical-properties-of-2-chloro-4-fluoro-1h-indole]

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